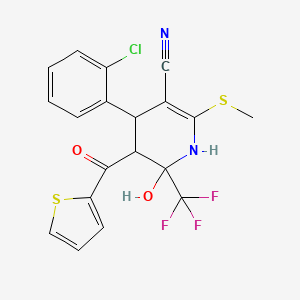![molecular formula C14H19ClN4O2S B2786027 1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE CAS No. 1396875-24-3](/img/structure/B2786027.png)
1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a propanol group
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been shown to exhibit intramolecular charge transfer mechanisms during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Similar compounds have been used in the synthesis of benzothiadiazole derivatives, which have been shown to inhibit pfkfb3 kinase .
Result of Action
Similar compounds have been shown to exhibit fluorescence quenching ability, which can be attributed to both energy and electron transfer processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps:
Formation of 2,1,3-Benzothiadiazole-5-carbonyl chloride: This is achieved by reacting 2,1,3-benzothiadiazole with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzothiadiazole-5-carbonyl chloride is then reacted with piperazine to form 1-(2,1,3-benzothiadiazole-5-carbonyl)piperazine.
Addition of Propanol Group: The final step involves the reaction of the intermediate with 2-propanol in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The benzothiadiazole ring can be reduced to a benzothiazole under specific reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzothiazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,1,3-Benzothiadiazole-5-carbonyl chloride
- 1-(2,1,3-Benzothiadiazole-5-carbonyl)piperazine
- 2,1,3-Benzothiadiazole-4-carboxylic acid
Uniqueness
1-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]propan-2-ol hydrochloride is unique due to its combination of a benzothiadiazole moiety, a piperazine ring, and a propanol group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the propanol group, in particular, can enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S.ClH/c1-10(19)9-17-4-6-18(7-5-17)14(20)11-2-3-12-13(8-11)16-21-15-12;/h2-3,8,10,19H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPDOZMNUQHALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2785947.png)
![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2785955.png)

![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)
![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/new.no-structure.jpg)
